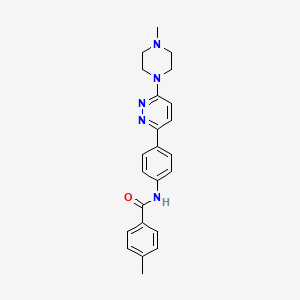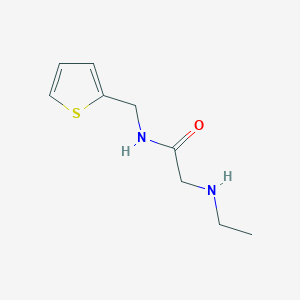
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
The mechanism of action of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone involves its binding to the NMDA receptor and blocking the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in the strength of synaptic transmission and can result in the inhibition of long-term potentiation (LTP), which is a process that is critical for learning and memory.
Biochemical and Physiological Effects:
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with the overstimulation of NMDA receptors, which can lead to neuronal damage and cell death. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, one limitation of using (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone is that it can have off-target effects on other receptors, which can complicate data interpretation.
未来方向
There are several potential future directions for research involving (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone. One area of interest is the role of NMDA receptors in the development and progression of psychiatric disorders such as depression and schizophrenia. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone may also have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone and to optimize its use as a research tool.
合成方法
The synthesis of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone involves several steps, including the reaction of 5-fluoro-6-methylpyridin-2-amine with 4-cyclopropylsulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then treated with piperazine in the presence of a base to yield the final product, (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone. The synthesis of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has also been used to investigate the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-12(15)4-5-13(16-10)14(19)17-6-8-18(9-7-17)22(20,21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLKMXQUSRGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

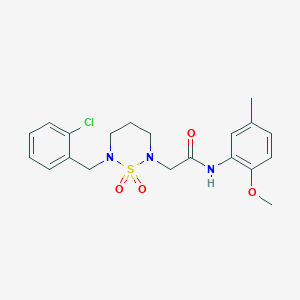

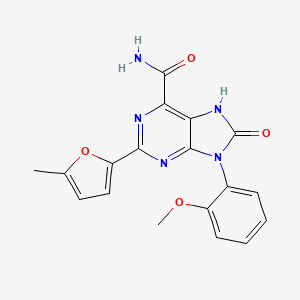

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)
![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)
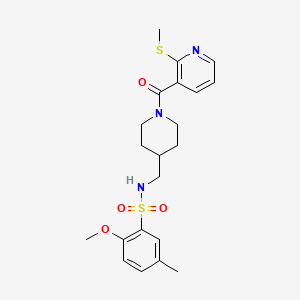

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)
